molecular formula C7H6BrClO B1269896 2-Bromo-4-chloro-6-methylphenol CAS No. 54852-68-5

2-Bromo-4-chloro-6-methylphenol

Cat. No.: B1269896
CAS No.: 54852-68-5
M. Wt: 221.48 g/mol
InChI Key: AAIDNHOUZKFBTC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methylphenol is an organic compound with the molecular formula C7H6BrClO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Scientific Research Applications

2-Bromo-4-chloro-6-methylphenol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studying its antimicrobial properties and its effects on different microorganisms.

    Medicine: Investigating its potential use as an antimicrobial agent in pharmaceutical formulations.

    Industry: Used in the formulation of disinfectants and preservatives

Biochemical Analysis

Biochemical Properties

2-Bromo-4-chloro-6-methylphenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to cellular damage or modulation of cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in oxidative stress response, leading to alterations in cellular redox status .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, which are enzymes that play a critical role in phosphorylation events within the cell. This inhibition can result in altered phosphorylation states of key signaling proteins, thereby affecting downstream cellular processes. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative cellular damage, particularly in terms of oxidative stress and mitochondrial dysfunction .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, it has been associated with toxic effects such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive metabolites and the induction of oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and the presence of cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress. The presence of specific targeting signals on this compound or its metabolites can direct it to particular cellular compartments, thereby influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-methylphenol typically involves the bromination and chlorination of 4-methylphenol (p-cresol). The process can be carried out in the presence of an inert solvent such as chloroform. The reaction conditions are carefully controlled to ensure selective halogenation at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the continuous bromination method is often employed. This involves accurately measuring and mixing bromine and p-cresol, followed by their addition to a reactor. The reaction mixture is maintained at a low temperature (around -20 to -15°C) to minimize side reactions and improve selectivity. The resulting product is then separated and purified to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced to remove halogen atoms.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Mechanism of Action

The antimicrobial activity of 2-Bromo-4-chloro-6-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Bromo-2-chloro-6-methylphenol
  • 2,4,6-Tribromophenol

Comparison: 2-Bromo-4-chloro-6-methylphenol is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of antimicrobial activity and reactivity in chemical reactions .

Properties

IUPAC Name

2-bromo-4-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIDNHOUZKFBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346650
Record name 2-Bromo-4-chloro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54852-68-5
Record name 2-Bromo-4-chloro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloro-6-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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